molecular formula C13H23N3O2 B7928946 N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide

Cat. No.: B7928946
M. Wt: 253.34 g/mol
InChI Key: UYGZFZAHCYTKKM-UHFFFAOYSA-N
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Description

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide is a cyclohexyl acetamide derivative featuring a cyclopropylamino substituent at the 2-position of the cyclohexyl ring and an amino group on the acetamide moiety.

Properties

IUPAC Name

N-[2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-aminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-9(17)16(10-6-7-10)12-5-3-2-4-11(12)15-13(18)8-14/h10-12H,2-8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZFZAHCYTKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCCC2NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trans-Cyclohexylamine Preparation

The trans configuration of the cyclohexyl ring is critical for minimizing steric clashes. A proven method involves:

  • Hydrogenation of an aromatic precursor : For example, catalytic hydrogenation (5% Pd/C, 1 atm H₂) of 4-nitroaniline derivatives in methanol at 25°C, followed by reduction to trans-1,2-diaminocyclohexane.

  • Resolution via chiral auxiliaries : Use of L-tartaric acid to isolate trans isomers, as described in WO2019016828A1 for analogous cyclohexyl acetamides.

Reaction Conditions :

StepReagents/ConditionsYield
Nitro group reductionH₂ (1 atm), Pd/C (5%), MeOH, 25°C, 2h85%
Diamine resolutionL-Tartaric acid, EtOH/H₂O, recrystallization72%

Introduction of the Cyclopropyl-Acetylamine Group

Cyclopropanation Strategies

Cyclopropane rings are formed via:

  • Simmons-Smith reaction : Treatment of allyl amines with diiodomethane and a zinc-copper couple in ether, producing cyclopropylamine derivatives.

  • Alkylation of amines : Reaction of cyclopropyl bromide with a cyclohexylamine intermediate in acetonitrile at 50°C for 12h.

Example Protocol :

  • Combine trans-1,2-diaminocyclohexane (10 mmol) with cyclopropyl bromide (12 mmol) in acetonitrile.

  • Add K₂CO₃ (15 mmol) and heat at 50°C for 12h.

  • Filter, concentrate, and purify via flash chromatography (SiO₂, 10% MeOH/CH₂Cl₂) to isolate N-cyclopropyl-cyclohexylamine.

Acetylation of the Cyclopropylamine

Acetylation is achieved using acetic anhydride under mild conditions:

  • React N-cyclopropyl-cyclohexylamine (5 mmol) with acetic anhydride (6 mmol) in CH₂Cl₂ at 0°C.

  • Add triethylamine (7 mmol) dropwise, stir for 2h, and wash with NaHCO₃(aq).

  • Yield: 89% after recrystallization from ethyl acetate.

Installation of the 2-Amino-Acetamide Sidechain

Bromoacetamide Coupling

A two-step sequence is employed:

  • Bromoacetylation : Treat the acetylated cyclohexylamine with bromoacetyl bromide (1.2 eq) in chloroform at −5°C, using triethylamine as a base.

  • Amination : React the bromoacetamide intermediate with aqueous ammonia (28%) in DMF at 25°C for 6h.

Optimized Conditions :

ParameterValue
SolventChloroform (Step 1); DMF (Step 2)
Temperature−5°C (Step 1); 25°C (Step 2)
CatalystNone required
Yield76% overall

DCC-Mediated Amide Bond Formation

Alternative route using carbodiimide chemistry:

  • Activate 2-aminoacetic acid (1.1 eq) with DCC (1.2 eq) and HOBt (1.1 eq) in dry THF at 0°C for 1h.

  • Add the acetyl-cyclopropyl-cyclohexylamine (1 eq) and stir at 25°C for 24h.

  • Purify by silica gel chromatography (EtOAc/hexane 1:1) to obtain the target compound in 68% yield.

Purification and Characterization

Recrystallization Techniques

  • Ethyl acetate/hexane mixtures yield high-purity crystals (m.p. 140°–144°C).

  • Activated carbon treatment : Dissolve crude product in hot ethanol, treat with activated carbon (10% w/w), and filter to remove impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.45 (m, cyclopropane CH₂), 1.65–1.90 (m, cyclohexyl CH₂), 2.05 (s, acetyl CH₃), 3.30 (d, J = 6.5 Hz, NH), 6.80 (br s, acetamide NH₂).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N-H bend).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Bromoacetamide couplingShort reaction timesRequires toxic brominating agents76%
DCC-mediated couplingHigh atom economySensitive to moisture68%
Reductive aminationStereochemical controlMulti-step, costly catalysts65%

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide and Analogues

Compound Name Substituents on Cyclohexyl Acetamide Modification Molecular Formula Key Properties/Activity Reference
This compound 2-(Acetyl-cyclopropyl-amino) 2-amino C₁₃H₂₃N₃O₂ Undisclosed (structural focus)
N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide 4-(Acetyl-cyclopropyl-amino) 2-amino C₁₃H₂₃N₃O₂ Discontinued; positional isomer
N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide 2-(Acetyl-cyclopropyl-amino) 2-chloro C₁₃H₂₂ClN₃O₂ Supplier-available; chloro variant
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide None N-isopropyl, 2-chloro C₁₁H₂₀ClNO Lipophilic; solubility implications
2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide 2-(Phenylacetyl-amino) 2-phenyl C₂₂H₂₆N₂O₂ High molar mass (350.45 g/mol)

Key Observations :

  • Positional Isomerism : The 2- vs. 4-substitution on the cyclohexyl ring (e.g., compounds in vs. ) may alter steric interactions and hydrogen-bonding capacity, influencing protein binding or metabolic stability.
  • Functional Group Effects: Replacing the amino group with chloro (as in ) could reduce polarity, affecting solubility and membrane permeability.
  • Aromatic vs.

Anticonvulsant Derivatives

Benzofuran-acetamide derivatives (e.g., 5i and 5c in ) demonstrate anticonvulsant activity with relative potencies of 0.74 and 0.72 compared to phenytoin. These compounds feature chlorobenzoyl and heterocyclic substitutions, highlighting the importance of aromatic and bulky groups in enhancing activity. In contrast, this compound’s cyclopropyl group may confer metabolic stability but requires empirical validation for CNS applications.

Opioid Receptor Agonists

Structurally related compounds like U-48800 and AH-7921 () are potent opioid agonists with dimethylamino or diethylamino substituents.

Biological Activity

N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, summarizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The compound features a cyclopropyl group, which is known for enhancing the pharmacological properties of various drugs. The acetyl and amino groups contribute to its solubility and reactivity, making it a candidate for various therapeutic applications.

Research indicates that compounds with similar structures often interact with specific biological targets. For instance, the cyclopropyl moiety is frequently associated with improved binding affinity to target proteins, which can enhance therapeutic efficacy. The presence of amino and acetyl groups may also facilitate interactions with enzymes or receptors involved in disease pathways.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Anticancer Properties : Preliminary studies suggest that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from piperidine have shown significant apoptosis induction in hypopharyngeal tumor cells, indicating potential use in cancer therapy .
  • Inhibition of Enzymatic Activity : The compound's structure may allow it to inhibit specific enzymes related to phospholipid metabolism. Inhibition of lysosomal phospholipase A2 (LPLA2) has been associated with drug-induced phospholipidosis, a condition characterized by abnormal lipid accumulation .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated the ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. This suggests that this compound could potentially exhibit neuroprotective properties .

Case Studies

  • Cytotoxicity Assays :
    • A study assessed the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard treatments like bleomycin .
  • Enzyme Inhibition Studies :
    • In a screening of small molecules for their ability to inhibit LPLA2, several compounds were identified as effective inhibitors. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable inhibitory effects .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in FaDu cells; better than bleomycin
Enzyme InhibitionPotential inhibition of LPLA2; mechanism not fully elucidated
Neuroprotective PropertiesPossible cholinesterase inhibition; implications for Alzheimer’s

Q & A

Basic: What are the standard protocols for synthesizing N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide?

Answer:
The synthesis of structurally similar acetamide derivatives typically involves coupling reactions using reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent. For example, in the synthesis of N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide (compound 3 ), TBTU is added under controlled temperatures (0–5°C) to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase. Purification involves sequential washing with HCl, water, brine, and drying over anhydrous Na₂SO₄ . For cyclohexyl-containing derivatives, stereochemical control may require chiral starting materials or resolution techniques like chiral chromatography .

Advanced: How can reaction conditions be optimized to enhance yield and enantiomeric purity?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during TBTU addition reduces racemization .
  • Stoichiometric adjustments : Excess coupling agents (e.g., TBTU at 1.5 equivalents) ensure complete activation of carboxylic acids .
  • Chiral auxiliaries : Using enantiopure cyclohexylamine derivatives (e.g., (1R,2R)- or (1S,2S)-dimethylamino-cyclohexyl groups) improves stereochemical outcomes .
  • Post-synthesis resolution : Techniques like preparative HPLC or enzymatic resolution address low enantiomeric purity .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm functional groups and cyclopropane/cyclohexane ring conformations .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in cyclohexyl derivatives) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Elemental analysis : Validates purity within 0.5% of theoretical values .

Advanced: How should researchers resolve discrepancies between NMR and X-ray data in structural determination?

Answer:
Conflicts often arise from dynamic effects (e.g., solvent interactions in NMR) versus static crystal structures. Methodological steps include:

Cross-validation : Compare NMR data in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess conformational flexibility .

Density Functional Theory (DFT) : Calculate theoretical NMR shifts and compare with experimental data .

Crystallographic refinement : Re-examine X-ray data for disorder or thermal motion artifacts .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:
Common assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., μ-opioid receptor binding for analogs like U-47700) .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like cyclooxygenase (COX) or proteases .
  • Cell viability assays : MTT or ATP-based tests for cytotoxicity profiling .

Advanced: How can computational modeling predict receptor-binding affinity?

Answer:

Molecular docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., opioid receptors) .

Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories .

Free Energy Perturbation (FEP) : Quantify binding energy differences between stereoisomers .
For example, U-47700 shows a 7.5-fold higher μ-opioid receptor affinity than morphine, validated via both in vitro binding (Ki = 11.2 nM) and computational models .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin complexes to enhance solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous compatibility .
  • Nanoparticle encapsulation : Liposomal or PLGA-based carriers enhance bioavailability .

Basic: What are the scalability challenges in gram-scale synthesis?

Answer:

  • Heat dissipation : Larger batches require jacketed reactors to maintain low temperatures during exothermic steps .
  • Purification efficiency : Replace column chromatography with recrystallization or centrifugal partitioning .
  • Yield loss : Side reactions (e.g., TBTU degradation) are mitigated by incremental reagent addition .

Advanced: How to interpret conflicting bioactivity data between in vitro and in vivo models?

Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites .
  • Plasma Protein Binding (PPB) assays : High PPB reduces free drug concentration in vivo .
  • Permeability assays : Caco-2 or PAMPA models assess intestinal absorption .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of TBTU or DCM vapors .
  • Waste disposal : Halogenated solvents (e.g., DCM) require separate, labeled containers .

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